5-[(Furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC16381844
Molecular Formula: C19H19N3O6S
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O6S |
|---|---|
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | 5-[furan-2-ylmethyl-[(4-methoxyphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C19H19N3O6S/c1-27-14-7-5-13(6-8-14)11-22(12-15-4-3-9-28-15)16-10-20-19(29(2,25)26)21-17(16)18(23)24/h3-10H,11-12H2,1-2H3,(H,23,24) |
| Standard InChI Key | GQGDREVQOPGFJA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)O)S(=O)(=O)C |
Introduction
Key Chemical Features:
| Property | Description |
|---|---|
| Molecular Formula | CHNOS |
| Functional Groups | Furan, methoxybenzyl, sulfonyl, carboxylic acid |
| Structural Highlights | Aromaticity (furan and benzene), electron-withdrawing sulfonyl and carboxylic groups |
Synthesis
The synthesis of this compound likely involves:
-
Formation of the Pyrimidine Core: Pyrimidines are typically synthesized via cyclization reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.
-
Introduction of Substituents:
-
The methylsulfonyl group can be introduced through sulfonation reactions.
-
The amino group at the 5-position can be functionalized via nucleophilic substitution or reductive amination using furan-2-carbaldehyde and 4-methoxybenzaldehyde.
-
-
Final Functionalization:
-
Carboxylic acid groups are often introduced through oxidation reactions or by using precursors such as malonic acid derivatives.
-
Characterization
To confirm the structure and purity of this compound, the following techniques are typically employed:
Spectroscopic Methods:
| Technique | Purpose |
|---|---|
| NMR (1H & 13C) | Identifies chemical shifts corresponding to aromatic protons (furan, benzene) and functional groups. |
| IR Spectroscopy | Confirms functional groups such as -COOH (broad peak ~3300 cm) and -SO (~1200 cm). |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern. |
Crystallographic Analysis:
X-ray diffraction may be used to determine the three-dimensional arrangement of atoms in the molecule.
Medicinal Chemistry:
-
The presence of a pyrimidine scaffold suggests potential activity in areas such as anticancer or antimicrobial drug development.
-
The electron-withdrawing sulfonyl group and aromatic substituents could enhance binding affinity to biological targets like enzymes or receptors.
Biological Activity:
While specific studies on this compound are unavailable in current literature, similar pyrimidine derivatives have been shown to:
-
Inhibit key enzymes (e.g., kinases or dihydrofolate reductase).
-
Exhibit cytotoxic activity against cancer cell lines.
-
Serve as anti-inflammatory agents.
Future Research Directions
-
Biological Screening: Testing for activities such as anticancer, antibacterial, or antiviral properties.
-
Structure-Activity Relationship (SAR): Modifying substituents to optimize biological activity.
-
Pharmacokinetics Studies: Evaluating solubility, stability, and metabolic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume